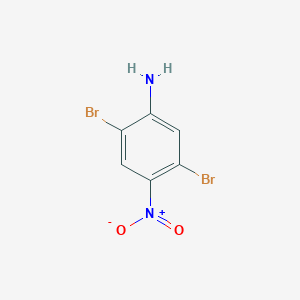

2,5-Dibromo-4-nitroaniline

Description

BenchChem offers high-quality 2,5-Dibromo-4-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dibromo-4-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dibromo-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2N2O2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUASSBMCIQLDOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)[N+](=O)[O-])Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457049 | |

| Record name | 2,5-dibromo-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25462-68-4 | |

| Record name | 2,5-dibromo-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization and Structural Validation of 2,5-Dibromo-4-nitroaniline

The following technical guide details the spectroscopic characterization and structural validation of 2,5-Dibromo-4-nitroaniline (CAS 25462-68-4).

Executive Summary

2,5-Dibromo-4-nitroaniline (CAS 25462-68-4) is a highly functionalized aromatic intermediate used in the synthesis of conducting polymers (oligo-phenylene ethynylenes) and advanced azo pigments.[1][2][3][4][5] Its structural integrity is critical for downstream applications, as the presence of the isomeric impurity 2,6-dibromo-4-nitroaniline (CAS 827-94-1) can disrupt molecular wire conductivity and crystal packing.

This guide provides a definitive spectroscopic profile (NMR, MS, IR) to distinguish the 2,5-isomer from its common analogs, supported by a validated synthesis protocol and impurity rejection logic.

Part 1: Structural Analysis & Molecular Logic

The 2,5-dibromo-4-nitroaniline molecule possesses a unique substitution pattern that breaks the symmetry found in its more common 2,6-isomer. Understanding this asymmetry is the key to interpreting its spectral data.

Structural Logic Table

| Feature | 2,5-Dibromo-4-nitroaniline (Target) | 2,6-Dibromo-4-nitroaniline (Impurity) |

| Symmetry | Asymmetric ( | Symmetric ( |

| Proton Environment | Two distinct aromatic protons ( | Two equivalent aromatic protons ( |

| Two Singlets ( | One Singlet (Integrating to 2H) | |

| Dipole Moment | High (Push-Pull system) | Moderate (Cancelled vectors) |

Electronic Environment

-

H-3 (Deshielded): Located between a Bromine atom and the Nitro group. The strong electron-withdrawing nature of

(via resonance and induction) shifts this proton significantly downfield. -

H-6 (Shielded): Located between a Bromine atom and the Amino group. The electron-donating

effect of the

Part 2: Synthesis & Purification Protocol

To ensure the characterization of the correct isomer, the synthesis must avoid direct bromination of 4-nitroaniline, which predominantly yields the 2,6-isomer. The validated route utilizes 2,5-dibromoaniline as the starting material, protecting the amine to control nitration regioselectivity.

Validated Synthetic Workflow (Graphviz)

Caption: Synthesis of 2,5-dibromo-4-nitroaniline via the acetanilide route to ensure regiochemical fidelity.

Protocol Summary:

-

Acetylation: 2,5-Dibromoaniline is refluxed with acetic anhydride to form 2,5-dibromoacetanilide.

-

Nitration: The acetanilide is added to a mixture of nitric and sulfuric acid. The bulky acetamido group and the directing effects force the nitro group to the 4-position (para to the amine).

-

Hydrolysis: The intermediate is heated in 70%

followed by water addition to cleave the acetyl group, precipitating the pure amine. -

Purification: Recrystallization from methanol yields bright yellow crystals (mp 182.9–183.9 °C).[6]

Part 3: Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is the definitive tool for isomer identification. All data below is referenced to DMSO-

| Shift ( | Multiplicity | Integral | Assignment | Structural Justification |

| 8.21 | Singlet (s) | 1H | H-3 | Ortho to |

| 7.09 | Singlet (s) | 1H | H-6 | Ortho to |

| 6.86 | Broad Singlet (s) | 2H | -NH | Exchangeable amine protons. Chemical shift varies with concentration and water content. |

| Shift ( | Assignment | Carbon Type |

| 151.5 | C-1 | |

| 136.0 | C-4 | |

| 131.4 | C-3 | |

| 118.1 | C-6 | |

| 115.5 | C-5 | |

| 104.1 | C-2 |

Mass Spectrometry (MS)

The mass spectrum provides a characteristic isotope fingerprint due to the presence of two bromine atoms.

Method: Electron Impact (EI), 70 eV.[6]

| m/z (Mass-to-Charge) | Relative Abundance | Ion Identity | Interpretation |

| 294 | ~50% | Molecular Ion | |

| 296 | 100% (Base) | Diagnostic Triad: The 1:2:1 ratio at 294:296:298 confirms the | |

| 298 | ~50% | Molecular Ion | |

| 266 | High | Loss of Nitric Oxide (30 Da), characteristic of nitroarenes. | |

| 215/217 | Moderate | Loss of Bromine radical. |

Infrared Spectroscopy (IR)

Used for functional group confirmation.[7][8]

| Frequency (cm | Vibration Mode | Functional Group |

| 3480, 3360 | Stretching ( | Primary Amine ( |

| 3080 | Stretching | Aromatic C-H |

| 1580 | Stretching | Aromatic Ring Skeleton |

| 1510 | Asymmetric Stretch | Nitro Group ( |

| 1330 | Symmetric Stretch | Nitro Group ( |

| ~600-500 | Stretching | Carbon-Bromine ( |

Part 4: Quality Control & Impurity Profiling

To certify a batch of 2,5-dibromo-4-nitroaniline, the analyst must prove the absence of the 2,6-isomer.

Isomer Discrimination Logic Tree

Caption: Decision matrix for validating the 2,5-isomer against the common 2,6-impurity using Proton NMR.

Specification Limits

-

Appearance: Bright yellow needles or powder.

-

Melting Point: 182–184 °C (Distinct from 2,6-isomer mp ~205-207 °C).

-

Purity (HPLC): >98.0% (Area %).[9]

-

Regio-isomer Content: <0.5% (by NMR integration).

References

-

Preparation of 2,5-dibromo-4-nitroaniline. PrepChem.com. Available at: [Link]

-

Oxidation of Electron-Deficient Anilines by HOF. Organic Letters. (Synthesis and characterization context). Available at: [Link]

Sources

- 1. 2,5-Dibromo-4-nitroaniline CAS#: 25462-68-4 [m.chemicalbook.com]

- 2. 1,4-Dimethoxy-2,5-dinitrobenzene | 56741-26-5 | Benchchem [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. rsc.org [rsc.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. EP1319231A4 - PROGRAMMABLE MOLECULAR DEVICE - Google Patents [patents.google.com]

- 9. Pharmaceutical Grade CAS 25462-68-4 with competitive price, CasNo.25462-68-4 Zhuozhou Wenxi import and Export Co., Ltd China (Mainland) [zzwenxi.lookchem.com]

Strategic Functionalization of 2,5-Dibromo-4-nitroaniline

A Guide to Regioselective Scaffolding in Drug Discovery

Executive Summary

2,5-Dibromo-4-nitroaniline (CAS: 827-52-1) represents a distinct class of "push-pull" aromatic scaffolds essential for high-precision medicinal chemistry and material science. Unlike its more common isomer, 2,6-dibromo-4-nitroaniline (produced via direct bromination of p-nitroaniline), the 2,5-isomer offers an asymmetrical electronic environment. This asymmetry—defined by the para relationship between the strongly donating amine and the withdrawing nitro group, flanked by chemically equivalent but electronically distinct bromine atoms—enables orthogonal functionalization .

This guide details the critical reaction pathways of 2,5-dibromo-4-nitroaniline, focusing on regioselective control. It is designed for researchers requiring high-purity intermediates for benzimidazole therapeutics, conductive polymers (polyanilines), and complex heterocycles.

Part 1: Synthesis & Structural Integrity

The Isomer Challenge: Direct bromination of 4-nitroaniline yields the 2,6-dibromo isomer due to the ortho-directing power of the amine. To access the 2,5-substitution pattern, a "Protection-Nitration-Deprotection" strategy starting from 2,5-dibromoaniline is required. This route leverages the steric bulk and directing effects of the acetamide group to force nitration at the 4-position.

Validated Synthetic Protocol

| Step | Reagents | Conditions | Mechanism | Critical Note |

| 1. Protection | Ac | Reflux, 1h | Acetylation | Masks amine; prevents oxidation. |

| 2. Nitration | HNO | 0°C | Electrophilic Aromatic Substitution | Directs NO |

| 3. Deprotection | HCl (aq), EtOH | Reflux, 2h | Hydrolysis | Restores free amine. |

Yield Expectation: 65–75% (overall). Purity Check: 1H NMR must show two singlets (aromatic protons) with no coupling, confirming the para arrangement of protons (positions 3 and 6).

Part 2: Key Chemical Reactions[3]

1. Regioselective Nucleophilic Aromatic Substitution (S

Ar)

The most valuable feature of this scaffold is the differential reactivity of the two bromine atoms.

-

C5-Br: Located ortho to the Nitro group. Highly activated for S

Ar due to inductive withdrawal (-I) and resonance stabilization of the Meisenheimer complex. -

C2-Br: Located meta to the Nitro group and ortho to the Amine. Deactivated toward nucleophiles.

Application: Synthesis of non-symmetrical diamines or benzimidazole precursors.

Protocol: C5-Selective Displacement

-

Solvent: DMF or DMSO (Polar aprotic promotes S

Ar). -

Nucleophile: Primary amine (1.1 equiv) or Thiol.

-

Base: K

CO -

Temp: 60–80°C.

-

Observation: The C5-Br is displaced exclusively. The C2-Br remains intact for subsequent Pd-coupling.

2. Chemoselective Nitro Reduction

Reducing the nitro group converts the scaffold into 2,5-dibromo-1,4-phenylenediamine , a critical monomer for conductive polymers and a precursor for benzobisazoles.

The Hydrodebromination Risk:

Standard catalytic hydrogenation (H

Recommended Protocol: Iron-Mediated Reduction (Bechamp Conditions)

-

Reagents: Iron powder (Fe, 325 mesh), NH

Cl (catalytic), Ethanol/Water (4:1). -

Procedure:

-

Suspend 2,5-dibromo-4-nitroaniline in EtOH/H

O. -

Add NH

Cl and heat to reflux. -

Add Fe powder portion-wise (exothermic).

-

Reflux for 2 hours. Monitor by TLC (disappearance of yellow nitro compound).

-

Hot filtration (remove iron oxides) and crystallization.

-

-

Why this works: The mild conditions reduce NO

3. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The scaffold allows for stepwise functionalization. While both bromines are reactive, the electronic bias allows for site-selectivity, particularly if the C5 position has already been modified via S

Protocol: Suzuki Coupling

-

Catalyst: Pd(PPh

) -

Base: Na

CO -

Solvent: Toluene/EtOH (2:1).

-

Temp: 90°C.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the "Hub-and-Spoke" reactivity model of 2,5-dibromo-4-nitroaniline, highlighting the divergence between nucleophilic attack (C5) and metal-catalyzed coupling.

Figure 1: Strategic reaction map. Green path: Reduction retains Br for polymerization. Red path: Exploits the ortho-nitro effect for regioselective substitution.

Part 4: Experimental Data Summary

| Reaction Type | Target Position | Reagent Class | Selectivity Driver | Typical Yield |

| S | C5-Bromine | Nucleophile (Amines) | Ortho-Nitro activation (Meisenheimer stabilization) | 80–90% |

| Reduction | Nitro Group | Metal Reductant (Fe, Sn) | Chemoselectivity (Avoids Pd-H dehalogenation) | 85–95% |

| Suzuki | C2/C5 Bromine | Boronic Acid / Pd(0) | Oxidative addition rates (Electronic deficiency) | 70–85% |

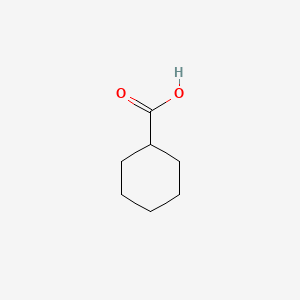

| Cyclization | C1-NH | Carboxylic Acids | Formation of imidazole ring | 60–80% |

References

-

Synthesis of 2,5-Dibromo-1,4-phenylenediamine

-

Regioselectivity in Nucleophilic Aromatic Substitution

- Source: New Journal of Chemistry (RSC). "Regioselective nucleophilic aromatic substitution reactions...

- Context: Provides the theoretical basis for the activation of halogens ortho to nitro groups (C5 selectivity).

-

URL:

-

Suzuki Coupling of Dibromo-nitroanilines

-

Source: ResearchGate.[5] "The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids."

- Context: While discussing the 2,6-isomer, this establishes the protocol and catalyst systems (Pd(OAc)2 or Pd(PPh3)4) applicable to the 2,5-isomer.

-

URL:

-

-

Reduction Methodologies (Nitro to Amine)

- Source: Organic Chemistry Portal. "Amine synthesis by nitro compound reduction."

- Context: Validates the use of Iron/Ammonium Chloride and other chemoselective methods to avoid dehalogen

-

URL:

Sources

electrophilic substitution reactions of 2,5-Dibromo-4-nitroaniline

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2,5-Dibromo-4-nitroaniline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electrophilic substitution reactions pertaining to 2,5-Dibromo-4-nitroaniline (CAS No: 25462-68-4).[1] Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the electronic structure, reactivity, and directing effects that govern the molecule's behavior in electrophilic aromatic substitution (EAS). While the heavily substituted and deactivated nature of the aromatic ring makes further electrophilic substitution challenging, this guide will explore the theoretical underpinnings of its reactivity, discuss potential reaction pathways under forcing conditions, and provide detailed, field-proven protocols for the synthesis of related, structurally significant compounds that exemplify the core principles of EAS on highly substituted anilines.

Introduction: The Structural and Synthetic Context of 2,5-Dibromo-4-nitroaniline

2,5-Dibromo-4-nitroaniline is a halogenated aromatic amine, a class of compounds recognized for their versatility as building blocks in organic synthesis.[2] The molecule's structure is characterized by an aniline core bearing three key substituents: two bromine atoms and a nitro group. This specific substitution pattern creates a unique electronic environment that profoundly influences the reactivity of the aromatic ring. The presence of electron-donating (amino) and electron-withdrawing (bromo, nitro) groups makes it an intriguing substrate for studying the interplay of substituent effects in aromatic chemistry.[2]

Historically, compounds like 2,5-Dibromo-4-nitroaniline and its isomers, such as 2,6-Dibromo-4-nitroaniline, are crucial intermediates in the synthesis of azo disperse dyes.[3][4][5] In the realm of medicinal chemistry, the incorporation of nitro-aromatic moieties is a well-established strategy in the design of bioactive molecules and drugs, valued for their ability to modulate electronic properties and engage in specific biological interactions.[6][7] Understanding the electrophilic substitution behavior of this scaffold is therefore essential for its strategic utilization in the synthesis of novel dyes, materials, and potential pharmaceutical agents.

Theoretical Framework: Predicting Reactivity in a Highly Substituted System

The susceptibility of an aromatic ring to electrophilic attack is dictated by the electronic nature of its substituents. Substituents modulate the electron density of the ring and direct incoming electrophiles to specific positions. In 2,5-Dibromo-4-nitroaniline, we must consider the combined influence of four distinct groups.

Analysis of Substituent Effects

-

Amino Group (-NH₂): The amino group is a powerful activating group.[8][9] Through its lone pair of electrons, it donates significant electron density to the aromatic ring via a resonance effect (+M). This effect strongly increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it a potent ortho, para-director.[9]

-

Nitro Group (-NO₂): The nitro group is one of the strongest deactivating groups.[10] It withdraws electron density from the ring through both a strong inductive effect (-I) and a resonance effect (-M). This withdrawal substantially reduces the ring's nucleophilicity, making electrophilic substitution much more difficult. It is a potent meta-director.[10]

-

Bromo Groups (-Br): Halogens exhibit a dual nature. They are deactivating due to their strong inductive electron withdrawal (-I effect). However, they possess lone pairs of electrons that can be donated to the ring via resonance (+M effect), making them ortho, para-directors.[11]

The Cumulative Effect and Regioselectivity

In 2,5-Dibromo-4-nitroaniline, the positions 1, 2, 4, and 5 are occupied. The available sites for a potential electrophilic attack are C3 and C6.

-

The -NH₂ group at C1 strongly activates the ortho (C2, C6) and para (C4) positions.

-

The -NO₂ group at C4 deactivates the entire ring and directs incoming electrophiles to its meta positions (C2, C6).

-

The -Br group at C2 directs to its ortho (C1, C3) and para (C5) positions.

-

The -Br group at C5 directs to its ortho (C4, C6) and para (C2) positions.

Let's analyze the activation/deactivation at the open positions:

-

Position C6: This position is ortho to the powerfully activating -NH₂ group and meta to the deactivating -NO₂ group. It is also ortho to the deactivating -Br at C5. The directing effects of the amino and nitro groups are synergistic, both favoring substitution at C6 over C3.

-

Position C3: This position is meta to the activating -NH₂ group and ortho to the deactivating -NO₂ and -Br (at C2) groups.

Potential Electrophilic Substitution Reactions: A Theoretical and Practical Outlook

Given the highly deactivated nature of the 2,5-Dibromo-4-nitroaniline ring, further electrophilic substitution is synthetically challenging. The following sections discuss the probable outcomes for standard EAS reactions.

Nitration

Nitration typically involves the use of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile.[12] For a heavily deactivated substrate like 2,5-Dibromo-4-nitroaniline, forcing conditions such as fuming nitric acid and oleum at elevated temperatures would likely be necessary.

-

Predicted Product: 2,5-Dibromo-4,6-dinitroaniline.

-

Causality of Experimental Choice: The strong acid medium protonates the amino group to form an anilinium ion (-NH₃⁺). This transformation is critical as the -NH₃⁺ group is a powerful deactivating, meta-directing group. This would further deactivate the ring and direct away from C6, complicating the reaction. Therefore, direct nitration is often problematic for anilines.[13] A more viable, though multi-step, approach would involve protecting the amine as an amide first.

Halogenation

Further bromination would require a potent electrophilic bromine source, such as Br₂ with a strong Lewis acid catalyst (e.g., FeBr₃). The extreme deactivation of the ring would likely necessitate high temperatures.

-

Predicted Product: 2,3,5-Tribromo-4-nitroaniline or 2,5,6-Tribromo-4-nitroaniline. The C6 position is the electronically favored site.

-

Experimental Rationale: The Lewis acid polarizes the Br-Br bond, creating a stronger electrophile (Br⁺) necessary to attack the electron-poor ring.[14]

Sulfonation

Sulfonation would require fuming sulfuric acid (oleum, H₂SO₄·SO₃) at high temperatures. The electrophile is SO₃.[12]

-

Predicted Product: 3,6-Dibromo-4-nitroaniline-2-sulfonic acid. The electrophile would add to the C6 position.

-

Self-Validating System: The sulfonation reaction is often reversible.[12] This can be exploited for purification or to use the sulfonic acid group as a temporary blocking group, although its application on this specific substrate is not documented.

Synthesis of Substituted Nitroanilines: A Practical Protocol

While further substitution on 2,5-Dibromo-4-nitroaniline is challenging, its synthesis and the synthesis of its isomers are prime examples of electrophilic substitution on an activated/deactivated ring. The synthesis of 2,6-Dibromo-4-nitroaniline from 4-nitroaniline is well-documented and serves as an excellent model.[3][4][15]

The core principle is the bromination of 4-nitroaniline. Here, the amino group directs the incoming bromine electrophiles to its ortho positions (C2 and C6), which are conveniently meta to the deactivating nitro group.

Table 1: Reactant Properties and Roles

| Compound | Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Starting Material |

| Sulfuric Acid | H₂SO₄ | 98.08 | Solvent/Medium |

| Bromine | Br₂ | 159.81 | Brominating Agent |

| Hydrogen Peroxide | H₂O₂ | 34.01 | Oxidant (to regenerate Br⁺) |

Experimental Protocol: Synthesis of 2,6-Dibromo-4-nitroaniline[3]

Step 1: Preparation of Reaction Mixture

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 220.0g of 60% sulfuric acid.

-

With stirring, slowly add 27.6g (0.2 mol) of 4-nitroaniline.

-

Stir the resulting slurry for 2.0 hours at room temperature to ensure complete dispersion.

Step 2: Bromination

-

Slowly add 35.2g (0.22 mol) of liquid bromine via the dropping funnel. Maintain the reaction temperature between 20-25°C using an ice bath.

-

After the addition is complete, continue stirring at 20-25°C for 4.0 hours.

Step 3: Oxidation and Reaction Completion

-

Add 25.0g of 30% hydrogen peroxide dropwise, ensuring the temperature remains at 20-25°C.

-

Continue the reaction for an additional 4.0 hours at the same temperature. The oxidant helps to ensure the bromine is present in its electrophilic form.

Step 4: Isolation and Purification

-

Pour the reaction mixture slowly onto 1 kg of crushed ice with vigorous stirring.

-

The yellow precipitate of 2,6-Dibromo-4-nitroaniline will form.

-

Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the product in a vacuum oven at 60°C. Expected purity is typically >99%.[3]

Visualizations: Mechanisms and Workflows

Diagram 1: Electronic Effects in 2,5-Dibromo-4-nitroaniline

Caption: Directing effects on the 2,5-Dibromo-4-nitroaniline ring.

Diagram 2: Experimental Workflow for Synthesis of 2,6-Dibromo-4-nitroaniline

Caption: Workflow for the synthesis of 2,6-Dibromo-4-nitroaniline.

Conclusion for the Field Professional

2,5-Dibromo-4-nitroaniline presents a classic case study in the competitive nature of substituent effects in electrophilic aromatic substitution. The powerful activating, ortho, para-directing amino group is pitted against the combined deactivating forces of a nitro group and two bromine atoms. While this electronic environment renders the molecule highly unreactive towards further electrophilic attack, a theoretical analysis points to the C6 position as the most probable site for substitution under forcing conditions.

For the synthetic chemist, the true utility of this molecule and its isomers often lies in their role as stable, functionalized intermediates. The protocols for their synthesis, such as the bromination of 4-nitroaniline, are robust, scalable, and illustrative of how to control regioselectivity in highly substituted systems. A thorough understanding of the electronic principles laid out in this guide is paramount for any researcher aiming to incorporate this or similar halogenated nitroaniline scaffolds into the synthesis of novel dyes, functional materials, or complex molecular architectures for drug discovery.

References

- Buncel, E., & Crampton, M. R. (Year). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Canadian Science Publishing.

- Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Crystallographic Communications, E65, o480.

- Wikipedia contributors. (n.d.). 4-Nitroaniline. Wikipedia.

- Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to the meta position. Study Prep.

- BenchChem. (n.d.). Historical synthesis methods of 2,6-Dibromo-4-nitroaniline.

- LibreTexts. (2023). Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary).

- PrepChem.com. (n.d.). Preparation of 2,5-dibromo-4-nitroaniline.

- Wikipedia contributors. (n.d.). Electrophilic aromatic directing groups. Wikipedia.

- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

- BenchChem. (n.d.). 2,5-Dibromo-4-nitroaniline.

- Google Patents. (n.d.). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.

- Royal Society of Chemistry. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Publishing.

- ResearchGate. (n.d.). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium.

- ChemSrc. (n.d.). 2,5-Dibromo-4-nitroaniline.

- Gomez-Gutierrez, P., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.

- Chemistry Steps. (n.d.). Reactions of Aniline.

- MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

- OrganicChemistryTutor.com. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube.

- LibreTexts. (2020). Reactions of Arylamines.

- Testbook. (n.d.). Electrophilic Substitution of Anilines - Explanation and FAQs.

Sources

- 1. 2,5-Dibromo-4-nitroaniline | CAS#:25462-68-4 | Chemsrc [chemsrc.com]

- 2. 2,5-Dibromo-4-nitroaniline | 25462-68-4 | Benchchem [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. testbook.com [testbook.com]

- 10. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

- 11. m.youtube.com [m.youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]

Technical Guide: Selective Reduction of the Nitro Group in 2,5-Dibromo-4-nitroaniline

Part 1: Strategic Analysis & Chemical Logic

The Chemoselectivity Challenge

The reduction of 2,5-Dibromo-4-nitroaniline to 2,5-Dibromo-1,4-phenylenediamine presents a classic chemoselectivity conflict in organic synthesis: removing oxygen from the nitro group without removing the bromine atoms from the aromatic ring.

-

The Trap (Hydrodehalogenation): Standard catalytic hydrogenation (H₂/Pd-C) is thermodynamically favorable for both nitro reduction and aryl-halide reduction. Under typical conditions, this leads to the formation of 1,4-phenylenediamine or mono-bromo species, destroying the target scaffold.

-

The Solution (Dissolving Metal Reductions): To ensure the retention of the bromine substituents, we must utilize electron transfer mechanisms that operate at potentials sufficient to reduce the nitro group (-0.4 to -0.6 V vs SHE) but insufficient to cleave the C-Br bond.

Methodological Evaluation

We evaluate three primary methodologies for this specific transformation.

| Methodology | Reagents | Selectivity (Br retention) | Scalability | Verdict |

| Stannous Chloride (SnCl₂) | SnCl₂[1][2][3]·2H₂O / HCl / EtOH | High | Low-Medium | Recommended for Lab Scale. Highest reliability; cleanest profile. |

| Iron Reduction (Béchamp) | Fe powder / AcOH / EtOH | High | High | Recommended for Bulk. Cheaper, but requires rigorous filtration of iron sludge. |

| Catalytic Hydrogenation | H₂ / Pt-C (Sulfided) | Variable | High | High Risk. Requires precise poisoning of catalyst to prevent dehalogenation. |

Decision: This guide prioritizes the SnCl₂/HCl method for research and development applications due to its superior reproducibility and ease of monitoring, despite the challenge of tin salt removal during workup.

Part 2: Mechanistic Pathway & Visualization

The reduction proceeds through a stepwise electron transfer cascade. Understanding this pathway helps in troubleshooting incomplete reactions (often stalled at the hydroxylamine stage).

Figure 1: Stepwise reduction pathway. The conversion from hydroxylamine to amine is often the rate-determining step in acidic media.

Part 3: Detailed Experimental Protocol (SnCl₂ Method)

Reagents & Stoichiometry

-

Substrate: 2,5-Dibromo-4-nitroaniline (1.0 eq)

-

Reductant: Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq)

-

Note: Theoretical requirement is 3.0 eq, but excess is required to drive the reaction kinetics and prevent stalling at the hydroxylamine.

-

-

Solvent: Ethanol (absolute)

-

Acid Catalyst: Concentrated HCl (37%)

Step-by-Step Procedure

Step 1: Solvation In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-Dibromo-4-nitroaniline (e.g., 10 mmol, 2.96 g) in Ethanol (50 mL). The starting material is a yellow/orange solid.

Step 2: Reagent Addition (The Exotherm) Add SnCl₂·2H₂O (50 mmol, 11.28 g) to the solution. The salt may not dissolve completely at room temperature. Critical Control Point: Add Conc. HCl (5-10 mL) dropwise. This addition is exothermic. The solution will darken, and the tin salts will dissolve.

Step 3: Reflux & Monitoring Heat the mixture to mild reflux (70-75°C) for 2–4 hours.

-

Monitoring: Use TLC (Solvent: 3:7 Ethyl Acetate/Hexane).

-

Starting Material: High R_f (Yellow spot).

-

Product: Lower R_f (Fluorescent/brown spot, turns dark upon exposure to air/light).

-

Intermediate: If a spot persists between the SM and Product, the hydroxylamine is not fully reduced. Add 1.0 eq more SnCl₂ and continue reflux.

-

Step 4: Workup (Managing Tin Emulsions) The most difficult part of SnCl₂ reductions is removing the amphoteric tin salts, which form gelatinous emulsions at neutral pH.

-

Option A (Alkaline Extraction - Recommended):

-

Concentrate the ethanol reaction mixture to ~20% volume under reduced pressure.

-

Pour the residue into ice-water (100 mL).

-

Slowly basify to pH > 10 using 20% NaOH solution. The tin forms soluble sodium stannate (

), keeping the aqueous layer clear. -

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash organic layer with Brine, dry over

, and concentrate.[4]

-

-

Option B (Rochelle Salt - For Sensitive Substrates):

-

Quench reaction with saturated Potassium Sodium Tartrate (Rochelle Salt) solution.

-

Stir vigorously for 1 hour until layers separate cleanly (Tartrate complexes the tin).

-

Purification & Characterization

-

Purification: Recrystallization from Ethanol/Water or Column Chromatography (SiO₂, gradient 10% -> 40% EtOAc in Hexanes).

-

Stability Warning: Phenylenediamines are oxidation-sensitive. Store under inert atmosphere (Ar/N₂) and in the dark.

Expected Data:

-

Appearance: Off-white to light brown crystalline solid.

-

¹H NMR (DMSO-d₆): Look for the disappearance of the broad NH₂ signal of the nitroaniline (usually ~7.5 ppm) and the appearance of a new, simplified aromatic region (singlets if symmetrical, though the pre-existing amines make this complex). The key is the integration of amine protons.

Part 4: Alternative Scalable Protocol (Fe/AcOH)

For reactions exceeding 50g, SnCl₂ becomes cost-prohibitive and waste-intensive.

Workflow:

-

Suspend 2,5-Dibromo-4-nitroaniline (1.0 eq) in Acetic Acid/Water (5:1 ratio).

-

Heat to 60°C.

-

Add Iron Powder (325 mesh, 4.0 eq) portion-wise over 30 minutes. Caution: Vigorous hydrogen evolution.

-

Reflux for 2 hours.

-

Hot Filtration: Filter the mixture while hot through a Celite pad to remove unreacted iron and iron oxides.

-

Precipitate the product by pouring the filtrate into ice-water and neutralizing with NaHCO₃.

Figure 2: Operational workflow for the SnCl₂ reduction protocol.

Part 5: References

-

Selective Reduction of Nitroarenes: Bellamy, F. D., & Ou, K. (1984).[3] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[3] Tetrahedron Letters, 25(8), 839-842.[3] Link[3]

-

Iron Reduction Methodology: Chandrappa, S., et al. (2010).[5] An Efficient Fe/CaCl2 System for the Reduction of Nitroarenes.[5] Synlett, 2010(20), 3019-3022. Link

-

Synthesis of Halogenated Phenylenediamines: Research carried out on similar substrates (2,5-dichloro analogs) confirms the stability of the aryl-halide bond under Sn/HCl conditions. Patent CN103508903A. Link

-

General Review of Nitro Reduction: Orlandi, M., et al. (2018). Recent Developments in the Reduction of Nitro Compounds. Organic Process Research & Development, 22(4), 430–445. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents [patents.google.com]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

Unlocking the Therapeutic Promise of 2,5-Dibromo-4-nitroaniline: A Technical Guide to Investigating its Biological Activity

Introduction: The Scientific Rationale for Investigating 2,5-Dibromo-4-nitroaniline

In the landscape of medicinal chemistry, the nitroaniline scaffold has repeatedly emerged as a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Substituted nitroanilines are crucial intermediates in the synthesis of pharmaceuticals, dyes, and other industrially significant chemicals.[3][4] The introduction of halogen substituents, particularly bromine, is a well-established strategy to modulate the physicochemical properties and enhance the biological efficacy of aromatic compounds. It is within this context that 2,5-Dibromo-4-nitroaniline, a molecule with a unique substitution pattern, presents itself as a compelling candidate for biological investigation. While direct studies on this specific isomer are not extensively documented, the known bioactivities of its structural relatives, such as 2,6-dibromo-4-nitroaniline and other nitroaromatic compounds, provide a strong rationale for a thorough exploration of its therapeutic potential.[5] This guide outlines a comprehensive research framework for elucidating the potential anticancer, antimicrobial, and enzyme inhibitory activities of 2,5-Dibromo-4-nitroaniline.

Chemical and Physical Properties

A foundational understanding of the molecule's characteristics is paramount for designing meaningful biological assays.

| Property | Value | Source |

| Molecular Formula | C₆H₄Br₂N₂O₂ | [6] |

| Molecular Weight | 295.92 g/mol | [6][7] |

| Appearance | Yellow solid | [7] |

| LogP | 3.80640 | [6] |

| CAS Number | 25462-68-4 | [6] |

The presence of two bromine atoms and a nitro group on the aniline ring is expected to significantly influence the molecule's lipophilicity and electronic properties, which are key determinants of its interaction with biological targets.

Hypothesized Biological Activity I: Anticancer Potential

The structural similarity of 2,5-Dibromo-4-nitroaniline to other nitroanilines with demonstrated cytotoxic and pro-apoptotic effects strongly suggests a potential role as an anticancer agent.[5][8] Specifically, the related compound 2,6-dibromo-4-nitroaniline is hypothesized to induce apoptosis through caspase activation.[5] Furthermore, nitroaniline mustards have been explored as hypoxia-selective cytotoxic agents, where the nitro group is metabolically reduced to an active form.[9]

Proposed Mechanism of Action: Induction of Apoptosis

A plausible mechanism for the anticancer activity of 2,5-Dibromo-4-nitroaniline is the induction of programmed cell death, or apoptosis. This is a tightly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many chemotherapeutic agents exert their effects by triggering apoptotic pathways. We hypothesize that 2,5-Dibromo-4-nitroaniline may initiate apoptosis through the intrinsic pathway, potentially by causing mitochondrial dysfunction, leading to the activation of executioner caspases like caspase-3.

Caption: Hypothetical pathway for apoptosis induction by 2,5-Dibromo-4-nitroaniline.

Experimental Workflow for Anticancer Activity Screening

To systematically evaluate the anticancer potential of 2,5-Dibromo-4-nitroaniline, a tiered screening approach is proposed.

Caption: Experimental workflow for evaluating anticancer properties.

Detailed Experimental Protocols

1. Cytotoxicity Assessment using MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of 2,5-Dibromo-4-nitroaniline (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium.

-

Replace the existing medium with the medium containing the test compound and incubate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

2. Apoptosis Induction Assessment using Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.

-

Protocol:

-

Follow the cell seeding and treatment steps as described for the MTT assay.

-

After the incubation period, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently and incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Compare the luminescence signal of treated cells to that of untreated controls to determine the fold-increase in caspase activity.

Hypothesized Biological Activity II: Antimicrobial Efficacy

Nitroaromatic compounds have a rich history as antimicrobial agents, with examples like metronidazole and nitrofurantoin being used in clinical practice.[1] The presence of a nitro group is often essential for their mechanism of action, which can involve intracellular reduction to form reactive nitro anion radicals.[1] Halogenation can further enhance antimicrobial activity.[1] Therefore, 2,5-Dibromo-4-nitroaniline is a prime candidate for investigation as a novel antibacterial or antifungal agent.

Experimental Workflow for Antimicrobial Activity Screening

A standard broth microdilution method will be employed to determine the minimum inhibitory concentration (MIC).

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN103848706A - Synthesis method of substituted nitroaniline - Google Patents [patents.google.com]

- 4. chempanda.com [chempanda.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2,5-Dibromo-4-nitroaniline | CAS#:25462-68-4 | Chemsrc [chemsrc.com]

- 7. 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

role of 2,5-Dibromo-4-nitroaniline as a chemical intermediate

An In-Depth Technical Guide to the Role of 2,5-Dibromo-4-nitroaniline as a Chemical Intermediate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,5-Dibromo-4-nitroaniline, a pivotal chemical intermediate. We will delve into its synthesis, core applications in the dye industry, and its emerging significance as a versatile scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound's reactivity and utility.

Introduction: The Molecular Blueprint of a Versatile Intermediate

2,5-Dibromo-4-nitroaniline is a polysubstituted aromatic amine whose strategic placement of functional groups—an amine, a nitro group, and two bromine atoms—makes it a highly valuable and reactive building block in organic synthesis. The electron-withdrawing nature of the nitro and bromo substituents significantly influences the reactivity of the aromatic ring and the amino group, rendering it an excellent precursor for a variety of complex molecules.

Its primary and most established role is as a diazo component in the synthesis of azo dyes and pigments.[1][2] However, its utility is not confined to coloration. The compound's unique electronic and steric properties are increasingly being leveraged in the field of medicinal chemistry to construct novel therapeutic agents.[3] This guide will explore the fundamental chemistry that underpins these applications, providing both theoretical insights and practical, field-proven protocols.

Core Physicochemical Properties

A foundational understanding of a chemical intermediate begins with its physical and chemical properties. These data points are critical for experimental design, safety assessment, and process optimization.

| Property | Value | Reference |

| CAS Number | 25462-68-4 | [4] |

| Molecular Formula | C₆H₄Br₂N₂O₂ | [5] |

| Molecular Weight | 295.91 g/mol | [5] |

| Appearance | Yellow Powder / Solid | [5] |

| Melting Point | 178 °C | [6] |

Synthesis of 2,5-Dibromo-4-nitroaniline: Crafting the Precursor

The industrial and laboratory-scale preparation of 2,5-Dibromo-4-nitroaniline typically starts from 4-nitroaniline. The core transformation is a regioselective double bromination.

Classical Bromination Pathway

The traditional synthesis involves the direct bromination of 4-nitroaniline using elemental bromine or other brominating agents in the presence of an acid, often in a solvent like tetrachloromethane.[2] A more robust method involves performing the bromination in an acidic medium, such as sulfuric acid, which helps to control the reaction and facilitate the desired substitution pattern.[7][8] The presence of an oxidant is often required to drive the reaction to completion.[7][8]

The general workflow for this synthesis is outlined below.

Caption: General workflow for the synthesis of 2,5-Dibromo-4-nitroaniline.

Green Chemistry Approach: A Solvent-Free Alternative

In response to the growing need for environmentally benign processes, a green chemistry approach has been developed. This method avoids organic solvents and utilizes a combination of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an aqueous acidic medium.[9][10] This bromide-bromate couple generates bromine in situ, offering a safer and more sustainable synthetic route.[10] After the reaction, the product can be isolated through simple filtration and washing with water.[10]

Pillar Application: An Essential Intermediate for Azo Dyes

The most significant industrial application of 2,5-Dibromo-4-nitroaniline is in the manufacturing of azo disperse dyes, which are used for coloring synthetic fibers like polyester.[1][11] The synthesis is a well-established two-step process involving diazotization followed by azo coupling.

The Chemistry of Dye Formation

Step 1: Diazotization The primary aromatic amine group of 2,5-Dibromo-4-nitroaniline is converted into a highly reactive diazonium salt. This is achieved by treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., sulfuric or hydrochloric acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[11]

Step 2: Azo Coupling The resulting diazonium salt acts as an electrophile and is immediately reacted with an electron-rich coupling component, such as a substituted aniline or a naphthol derivative.[11] This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which acts as the chromophore responsible for the dye's color.

The presence of two bromine atoms and a nitro group on the 2,5-Dibromo-4-nitroaniline scaffold is critical. These strongly electron-withdrawing groups enhance the electrophilicity of the diazonium salt, making the azo coupling step more efficient and facilitating the formation of intensely colored molecules.[11] The final color of the dye—ranging from vibrant reds and oranges to deep blues—is determined by the specific chemical structure of the coupling component.[11]

Caption: The two-step process of azo dye synthesis.

Experimental Protocol: Synthesis of a Representative Red Azo Dye

This protocol outlines the synthesis of a red disperse dye using 2,5-Dibromo-4-nitroaniline as the diazo component and N-ethyl-N-cyanoethylaniline as the coupling component.[7][11]

Part A: Diazotization of 2,5-Dibromo-4-nitroaniline

-

Preparation: In a flask equipped with a stirrer and thermometer, carefully add a molar equivalent of 2,5-Dibromo-4-nitroaniline to a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid and water.[11] Maintain this temperature using an ice-salt bath.

-

Nitrite Addition: While stirring vigorously, slowly add a concentrated aqueous solution of sodium nitrite (1.05 molar equivalents) dropwise. Ensure the temperature remains between 0-5 °C throughout the addition to prevent decomposition of the diazonium salt.[11]

-

Reaction: Continue stirring the suspension at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt solution.

Part B: Azo Coupling

-

Coupling Solution: In a separate beaker, dissolve one molar equivalent of the coupling component (N-ethyl-N-cyanoethylaniline) in glacial acetic acid.[7] Cool this solution to 0-5 °C in an ice bath.

-

Coupling Reaction: Slowly add the previously prepared cold diazonium salt solution to the cold coupling component solution with continuous stirring.

-

pH Adjustment: Add a solution of sodium acetate to buffer the reaction mixture, facilitating the coupling reaction. An intensely colored precipitate of the azo dye should form.

-

Isolation & Purification: Allow the reaction to proceed for 1-2 hours at low temperature. Isolate the crude dye by filtration. Purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[11]

-

Drying: Dry the final purified dye in an oven at 60-70 °C to obtain the final product.[11]

Emerging Frontier: A Scaffold in Medicinal Chemistry

Beyond its traditional use in the dye industry, the polysubstituted aromatic ring of 2,5-Dibromo-4-nitroaniline serves as a valuable and versatile scaffold for generating diverse molecular architectures in medicinal chemistry.[3] The functional groups offer multiple reactive sites for derivatization, enabling the synthesis of complex molecules with potential therapeutic applications.[3][12]

Synthesis of Quinolone Scaffolds

The aniline structure is a key precursor for constructing quinolone and quinoline cores, which are present in numerous bioactive compounds.[3] Using 2,5-Dibromo-4-nitroaniline as the starting material in reactions like the Conrad-Limpach synthesis allows for the creation of highly substituted quinolones. These derivatives have shown promise as potential N-methyl-D-aspartate (NMDA) receptor antagonists, a class of compounds investigated for neuroprotective and other central nervous system applications.[3]

Derivatization to N-phenyl Amides

The amino group of 2,5-Dibromo-4-nitroaniline can be readily acylated to form various amide derivatives. N-phenyl amides, in particular, are a class of compounds that have been explored for a range of biological activities, including potential antimicrobial effects.[3] The synthesis is a straightforward acylation reaction.

Caption: General derivatization pathways for medicinal chemistry applications.

Safety, Handling, and Toxicology

As with any chemical intermediate, proper handling and awareness of potential hazards are paramount. The information below is a summary derived from available Safety Data Sheets (SDS).

| Hazard Category | Description | Precautionary Measures | Reference |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Avoid breathing dust. Wash skin thoroughly after handling. Use only in well-ventilated areas. | [13] |

| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves and clothing. | [5][13] |

| Eye Damage/Irritation | Causes serious eye irritation. | Wear eye/face protection (goggles). | [5][13] |

| STOT-Single Exposure | May cause respiratory irritation. | If inhaled, remove person to fresh air. | [5] |

| Personal Protective Equipment (PPE) | Recommended PPE for handling. | Goggles (EN 166), protective gloves, appropriate protective clothing. | [5] |

| Storage | Recommended storage conditions. | Store in a well-ventilated place. Keep container tightly closed. | [5] |

Conclusion

2,5-Dibromo-4-nitroaniline is a testament to the power of functional group interplay in organic chemistry. Its strategically substituted ring makes it an exceptionally effective precursor, a role it has fulfilled for decades in the azo dye industry, where its electronic properties are leveraged to produce vibrant and lasting colors.[1] Looking forward, the very same features that make it a superior dye intermediate—multiple, tunable reaction sites and defined electronic character—position it as a valuable scaffold for the next generation of complex molecules in medicinal chemistry.[3] A thorough understanding of its synthesis, reactivity, and handling is therefore essential for chemists seeking to exploit its full potential in both established and emerging scientific fields.

References

-

Preparation of 2,5-dibromo-4-nitroaniline. PrepChem.com.

-

2,5-Dibromo-4-nitroaniline | CAS#:25462-68-4. Chemsrc.

-

Application Notes and Protocols for the Synthesis of Azo Disperse Dyes Using 2,6-Dibromo-4-nitroaniline. Benchchem.

-

The Synthesis of Azo Dyes. Macalester College.

-

CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. Google Patents.

-

Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances (RSC Publishing).

-

SAFETY DATA SHEET - 2,6-Dibromo-4-nitroaniline. Thermo Fisher Scientific.

-

Application Notes and Protocols for the Derivatization of 2,6-Dibromo-4-nitroaniline in Medicinal Chemistry. Benchchem.

-

High-Purity 2,6-Dibromo-4-nitroaniline: Your Reliable Dye Intermediate Supplier in China. LookChem.

-

SAFETY DATA SHEET - 2-Bromo-4-nitroaniline. TCI Chemicals.

-

SAFETY DATA SHEET - 4-Nitroaniline. Aldrich.

-

2,6-Dibromo-4-nitroaniline synthesis. ChemicalBook.

-

CN101671266B - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. Google Patents.

-

Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. ResearchGate.

-

Safety data sheet - 4-Nitroaniline. CPAchem.

-

16.6: Multistep Synthesis. Chemistry LibreTexts.

-

Optimizing Dye Synthesis: The Role of Azo Component 2-Methoxy-4-Nitroaniline. BOC Sciences.

-

A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). PMC.

-

2-Bromo-4-nitroaniline. PMC.

-

2,5-Difluoro-4-nitroaniline. MySkinRecipes.

-

Reaction mechanism for 4-bromo-2-nitroacetaniline + H2O+ HCl + NH3 = 4-bromo-2-nitroaniline. Homework.Study.com.

-

A Practical Procedure for Regioselective Bromination of Anilines. Thieme Connect.

-

Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers Research Topic.

-

4-nitroaniline – Knowledge and References. Taylor & Francis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,6-Dibromo-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,5-Dibromo-4-nitroaniline | CAS#:25462-68-4 | Chemsrc [chemsrc.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. prepchem.com [prepchem.com]

- 7. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]

- 8. CN101671266B - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]

- 9. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. frontiersin.org [frontiersin.org]

- 13. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 2,5-Dibromo-4-nitroaniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dibromo-4-nitroaniline, a halogenated aromatic amine of interest in organic synthesis. The document delves into the historical context of substituted anilines, details a known synthetic pathway to 2,5-Dibromo-4-nitroaniline, and presents its key physicochemical properties. While its direct applications in drug development are not as extensively documented as its 2,6-isomer, this guide explores its potential as a versatile chemical intermediate. The content is structured to provide both foundational knowledge and practical insights for researchers working with this compound.

Introduction: The Chemical Landscape of Substituted Anilines

The journey of substituted anilines is deeply rooted in the development of the synthetic dye industry in the 19th century. In 1834, Friedlieb Runge first isolated aniline from coal tar, naming it "kyanol"[1]. It was later, in 1843, that August Wilhelm von Hofmann established its identity with "crystalline," a substance obtained from the distillation of indigo, and the name "aniline" became commonplace[1]. This discovery paved the way for a new era of chemical synthesis, with aniline and its derivatives becoming central to the creation of a vibrant spectrum of dyes[1].

Halogenated aromatic amines, a sub-class of substituted anilines, are notable for their utility as building blocks in organic synthesis. The introduction of halogen atoms to the aromatic ring significantly alters the electron density and reactivity of the molecule. The strong electron-withdrawing nature of halogens can decrease the basicity of the amino group and influence the regioselectivity of subsequent electrophilic substitution reactions. 2,5-Dibromo-4-nitroaniline is a member of this family, characterized by the presence of two bromine atoms and a nitro group on the aniline scaffold. This specific arrangement of substituents deactivates the aromatic ring towards further electrophilic substitution while offering reactive sites at the bromine atoms for various coupling and substitution reactions[2].

Synthesis of 2,5-Dibromo-4-nitroaniline: A Methodological Approach

While various methods exist for the synthesis of dibrominated nitroanilines, a specific protocol for the preparation of 2,5-Dibromo-4-nitroaniline involves the hydrolysis of a protected aniline precursor.

Synthetic Pathway: Hydrolysis of 2,5-dibromo-4-nitro-N-benzenesulphonylaniline

This method relies on the deprotection of a benzenesulfonyl group to yield the free aniline.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, 115 ml of concentrated sulfuric acid is carefully diluted with 15 ml of water. This exothermic reaction will cause the temperature to rise to approximately 70°C.

-

Addition of Starting Material: To this heated sulfuric acid solution, 0.105 moles (46 g) of 2,5-dibromo-4-nitro-N-benzenesulphonylaniline are added.

-

Reaction Maintenance: The reaction mixture is maintained at a temperature of 70-78°C for a period of 2 hours.

-

Precipitation: Upon completion, the reaction mixture is poured over 1 kg of an ice and water mixture. This will cause the desired 2,5-Dibromo-4-nitroaniline to precipitate out of the solution.

-

Isolation and Purification: The precipitate is collected via filtration and washed with water until the filtrate is neutral. The crude product is then recrystallized from 450 ml of ethanol to yield the purified 2,5-Dibromo-4-nitroaniline, which has a melting point of 178°C.

Caption: Synthetic workflow for 2,5-Dibromo-4-nitroaniline.

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical characteristics of 2,5-Dibromo-4-nitroaniline is crucial for its application in research and development.

Physical Properties

| Property | Value |

| CAS Number | 25462-68-4 |

| Molecular Formula | C₆H₄Br₂N₂O₂ |

| Molecular Weight | 295.92 g/mol |

| Appearance | Not specified, likely a crystalline solid |

| Melting Point | 178°C |

Data sourced from commercial suppliers.

Spectroscopic Data

Detailed spectroscopic data for 2,5-Dibromo-4-nitroaniline is not as readily available in the public domain as for its 2,6-isomer. Researchers are advised to perform their own analytical characterization (NMR, IR, MS) to confirm the identity and purity of the synthesized or purchased compound. For the isomeric 2,6-Dibromo-4-nitroaniline, 1H NMR data in DMSO-d₆ shows peaks at approximately 8.28 ppm and 6.78 ppm[3]. Mass spectrometry of the 2,6-isomer indicates the presence of one bromine atom with two peaks of equal abundance at m/z 171 and 173, and a peak at m/z 92 attributed to the loss of a bromine atom. While not directly applicable to the 2,5-isomer, this information can provide a comparative basis for analytical interpretation.

Applications and Future Directions

The applications of 2,5-Dibromo-4-nitroaniline are not as extensively documented as those of its isomer, 2,6-Dibromo-4-nitroaniline, which is a known intermediate in the synthesis of azo disperse dyes and has been investigated for its biological activities[4][5].

Nitro compounds, in general, exhibit a wide spectrum of biological activities, including antineoplastic, antibiotic, and antiparasitic properties[6]. The presence of the nitro group can trigger redox reactions within cells, leading to toxicity in microorganisms[6]. This suggests that 2,5-Dibromo-4-nitroaniline could serve as a scaffold for the development of novel bioactive molecules.

The bromine atoms on the aromatic ring provide handles for further chemical modifications through cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This positions 2,5-Dibromo-4-nitroaniline as a potentially valuable, albeit under-explored, building block for medicinal chemistry and materials science.

Further research is warranted to fully elucidate the reactivity, spectroscopic properties, and potential applications of 2,5-Dibromo-4-nitroaniline, distinguishing its profile from that of its more studied isomer.

Conclusion

2,5-Dibromo-4-nitroaniline represents an interesting, though less-chartered, area within the broader family of halogenated anilines. While its historical discovery remains to be fully detailed, a clear synthetic route for its preparation exists. Its physicochemical properties have been partially characterized, but a comprehensive spectroscopic analysis is still needed to be widely available. The potential applications of this compound, particularly in drug development, are largely inferred from the known bioactivities of related nitroaromatic compounds. This guide serves as a foundational resource, encouraging further investigation into the unique properties and synthetic utility of 2,5-Dibromo-4-nitroaniline.

References

-

From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline. (2024). Office for Science and Society, McGill University. Available at: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). ResearchGate. Available at: [Link]

Sources

- 1. From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline | Office for Science and Society - McGill University [mcgill.ca]

- 2. 2,5-Dibromo-4-nitroaniline | 25462-68-4 | Benchchem [benchchem.com]

- 3. 2,6-Dibromo-4-nitroaniline(827-94-1) 1H NMR [m.chemicalbook.com]

- 4. 2,6-Dibromo-4-nitroaniline = 97 827-94-1 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Laboratory-Scale Synthesis of 2,5-Dibromo-4-nitroaniline

Abstract

This technical guide provides a comprehensive protocol for the laboratory-scale synthesis of 2,5-Dibromo-4-nitroaniline, a valuable intermediate in the development of pharmaceuticals and specialized dyes. The synthesis of this molecule presents a unique regiochemical challenge. Direct bromination of the readily available precursor, 4-nitroaniline, predominantly yields the 2,6-dibromo isomer due to the strong ortho-directing effect of the amine group. Therefore, this guide details a reliable, albeit indirect, method for obtaining the 2,5-dibromo isomer, which involves the hydrolysis of a protected aniline derivative. This application note offers a detailed, step-by-step experimental protocol, an exploration of the underlying chemical principles, safety guidelines, and methods for product characterization.

Introduction: The Regiochemical Challenge

2,5-Dibromo-4-nitroaniline (CAS No. 25462-68-4) is a key building block in organic synthesis.[1] Its utility is defined by the specific arrangement of its functional groups—an amine, a nitro group, and two bromine atoms—which allows for a variety of subsequent chemical transformations. However, the synthesis of this particular isomer is not straightforward.

The direct electrophilic bromination of 4-nitroaniline is governed by the directing effects of the existing substituents on the aromatic ring. The amino group (-NH₂) is a powerful activating group and is ortho, para-directing. Conversely, the nitro group (-NO₂) is a strong deactivating group and is meta-directing. In the case of 4-nitroaniline, the activating amino group's influence is dominant, directing incoming electrophiles to the positions ortho to it (C2 and C6). Consequently, direct bromination of 4-nitroaniline overwhelmingly produces 2,6-Dibromo-4-nitroaniline.[2][3]

To circumvent this regiochemical outcome and synthesize the 2,5-dibromo isomer, a different synthetic strategy is required. The protocol detailed herein utilizes the hydrolysis of 2,5-dibromo-4-nitro-N-benzenesulphonylaniline. This approach ensures the desired placement of the bromine atoms, providing a reliable route to the target molecule.[4]

Reaction Scheme and Mechanism

The synthesis of 2,5-Dibromo-4-nitroaniline is achieved through the acid-catalyzed hydrolysis of 2,5-dibromo-4-nitro-N-benzenesulphonylaniline. The benzenesulfonyl group serves as a protecting group for the aniline nitrogen in the preceding steps (not detailed here) and is removed in this final step to yield the desired product.

Overall Reaction:

The reaction proceeds via a standard acid-catalyzed hydrolysis mechanism for sulfonamides. The lone pair of electrons on the water molecule attacks the electrophilic sulfur atom of the sulfonamide. Proton transfers then lead to the cleavage of the sulfur-nitrogen bond, releasing the free amine (2,5-Dibromo-4-nitroaniline) and benzenesulfonic acid.

Reagents and Equipment

Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 2,5-dibromo-4-nitro-N-benzenesulphonylaniline | N/A | C₁₂H₈Br₂N₂O₄S | 436.08 | Starting material |

| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | H₂SO₄ | 98.08 | Catalyst and reaction medium. Corrosive. |

| Water (H₂O) | 7732-18-5 | H₂O | 18.02 | Reagent and for work-up. |

| Ethanol (C₂H₅OH) | 64-17-5 | C₂H₅OH | 46.07 | Recrystallization solvent. Flammable. |

| Ice | 7732-18-5 | H₂O | 18.02 | For precipitation of the product. |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Beakers (various sizes)

-

Büchner funnel and flask for vacuum filtration

-

Filter paper

-

Glass stirring rod

-

pH paper or meter

-

Melting point apparatus

-

Standard laboratory glassware (graduated cylinders, Erlenmeyer flasks)

Experimental Protocol

This protocol is adapted from established procedures for the hydrolysis of N-substituted anilines.[4]

Reaction Workflow

Caption: Experimental workflow for the synthesis of 2,5-Dibromo-4-nitroaniline.

Step-by-Step Procedure

-

Preparation of the Acidic Medium: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully and slowly add 115 mL of concentrated sulfuric acid to 15 mL of water. Caution: This is a highly exothermic process; the addition should be done slowly and with cooling if necessary. The temperature will rise to approximately 70 °C.

-

Addition of Starting Material: To the hot sulfuric acid solution, add 46 g (0.105 mol) of 2,5-dibromo-4-nitro-N-benzenesulphonylaniline in portions with continuous stirring.[4]

-

Reaction: Heat the reaction mixture to maintain a temperature of 70-78 °C for 2 hours with constant stirring.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

-

Precipitation of the Product: After the reaction is complete, allow the mixture to cool slightly. In a large beaker (at least 2 L), prepare a slurry of ice and water (approximately 1 kg total). Slowly and carefully pour the reaction mixture into the ice/water slurry with vigorous stirring. The product will precipitate as a solid.

-

Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid on the filter paper with copious amounts of cold water until the filtrate is neutral to pH paper. This step is crucial to remove any residual sulfuric acid.

-

Purification by Recrystallization: Transfer the crude, washed product to a suitable flask. Add approximately 450 mL of ethanol and heat the mixture to boiling to dissolve the solid. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered. Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[5]

-

Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum to obtain 2,5-Dibromo-4-nitroaniline. The expected melting point is around 178 °C.[4]

Safety Precautions

-

Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. It is also a strong dehydrating agent. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Handle only in a well-ventilated fume hood.

-

Brominated Compounds: Aromatic bromine compounds can be irritants and are generally harmful. Avoid inhalation of dust and contact with skin and eyes.

-

Ethanol: Flammable liquid. Keep away from open flames and other ignition sources during the recrystallization step.

-

General Handling: This synthesis should be performed by trained personnel in a laboratory setting with access to safety showers and eyewash stations.

Characterization of 2,5-Dibromo-4-nitroaniline

The identity and purity of the synthesized 2,5-Dibromo-4-nitroaniline should be confirmed using standard analytical techniques.

| Property | Expected Result |

| Appearance | Yellow crystalline solid. |

| Melting Point | 178 °C.[4] |

| ¹H NMR | The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts will be downfield due to the electron-withdrawing effects of the nitro and bromo groups. |

| ¹³C NMR | The carbon NMR spectrum will show six distinct signals for the six aromatic carbons. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the amine (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹), and C-Br stretching (in the fingerprint region). |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (295.92 g/mol ), with a characteristic isotopic pattern for two bromine atoms. |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Yield | Incomplete hydrolysis. Product loss during work-up or recrystallization. | Ensure the reaction is heated at the correct temperature for the full 2 hours. Use minimal hot ethanol for recrystallization to avoid excessive product remaining in the mother liquor. Ensure the solution is thoroughly cooled before filtering the recrystallized product.[5] |

| Product is an oil or fails to crystallize | Presence of impurities. Insufficient cooling. | Scratch the inside of the flask with a glass rod to induce crystallization. If it remains an oil, try a different recrystallization solvent or purify by column chromatography. |

| Product is impure (e.g., by TLC or melting point) | Incomplete washing. Inefficient recrystallization. | Ensure the crude product is washed with water until the filtrate is neutral. Perform a second recrystallization, possibly with a different solvent system.[5] |

References

-

PrepChem. (n.d.). Preparation of 2,5-dibromo-4-nitroaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.

-

Chemsrc. (n.d.). 2,5-Dibromo-4-nitroaniline | CAS#:25462-68-4. Retrieved from [Link]

Sources

Technical Application Note: 2,5-Dibromo-4-nitroaniline in Pharmaceutical Synthesis

This is an Application Note and Protocol Guide for the pharmaceutical use of 2,5-Dibromo-4-nitroaniline , a specialized intermediate distinct from its more common isomers.

Executive Summary

2,5-Dibromo-4-nitroaniline is a highly functionalized aromatic scaffold utilized in the synthesis of polysubstituted benzenes , conductive oligomers for biosensors , and antimicrobial quinone derivatives .[1] Unlike its isomer 2,6-dibromo-4-nitroaniline (a common dye intermediate), the 2,5-isomer offers a unique 1,2,4,5-substitution pattern . This "para-functional" geometry allows for the construction of linear rigid-rod architectures and "push-pull" chromophores used in bio-imaging and advanced drug delivery systems.

This guide details the regioselective functionalization of this scaffold, specifically focusing on its reduction to 2,5-dibromo-1,4-phenylenediamine and subsequent palladium-catalyzed cross-couplings.

Structural Profile & Strategic Value

The Isomer Distinction (Critical Alert)

Researchers must distinguish between the two primary isomers to avoid synthetic dead-ends.

| Feature | 2,5-Dibromo-4-nitroaniline (Target) | 2,6-Dibromo-4-nitroaniline (Common) |

| Structure | Br at C2, C5 (Para to each other) | Br at C2, C6 (Ortho to amine) |

| Primary Use | Precursor to 1,4-diamines , linear polymers, and quinones.[2] | Precursor to diazonium salts and azo dyes.[2] |

| Reactivity | C5-Br is activated for SₙAr (Ortho to NO₂).[2] | Both Br atoms are deactivated for SₙAr.[2] |

| Downstream | Benzobisazoles , Terphenyl scaffolds.[2] | Benzotriazoles.[2][3][4][5][6] |

Reactivity Map

The molecule possesses three distinct reactive zones:

-

Nitro Group (C4): Reducible to a primary amine, yielding a 1,4-diamine core.[2]

-

C5-Bromine (Ortho to NO₂): Highly activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing nitro group.[2]

-

C2-Bromine (Ortho to NH₂): Less reactive to SₙAr but excellent for Suzuki-Miyaura coupling .[2]

Core Synthetic Workflows

Workflow A: Reduction to 2,5-Dibromo-1,4-phenylenediamine

This diamine is a critical building block for antifungal benzoquinones and poly(p-phenylenebenzobisoxazole) (PBO) analogues used in medical biosensors.[2]

Protocol 1: Chemoselective Reduction (Fe/Acetic Acid)

Rationale: Catalytic hydrogenation (H₂/Pd) often causes hydrodebromination (loss of Br).[2] Iron-mediated reduction preserves the halogen handle.[2]

Reagents:

-

2,5-Dibromo-4-nitroaniline (10 mmol, 2.96 g)[2]

-

Iron Powder (325 mesh, 50 mmol, 2.8 g)

-

Glacial Acetic Acid (30 mL)

Procedure:

-

Setup: Charge a 100 mL 3-neck round-bottom flask with 2,5-dibromo-4-nitroaniline and glacial acetic acid. Equip with a mechanical stirrer and reflux condenser.[2]

-

Activation: Heat the suspension to 60°C .

-

Addition: Add Iron powder portion-wise over 20 minutes. Caution: Exothermic reaction.[2]

-

Reflux: Increase temperature to 90°C and stir for 2 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane; Product R_f is lower than starting material).[2]

-

Work-up:

-

Cool to room temperature.[2]

-

Filter through a Celite pad to remove iron residues.[2] Wash pad with Ethyl Acetate (50 mL).[2]

-

Neutralize the filtrate with saturated NaHCO₃ solution (careful foaming).[2]

-

Extract with Ethyl Acetate (3 x 30 mL).[2]

-

Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[2]

-

-